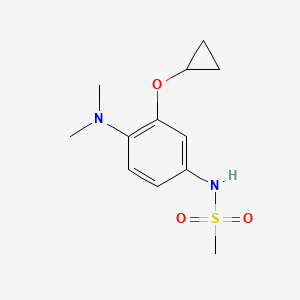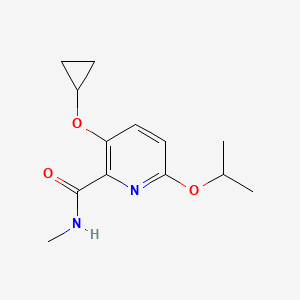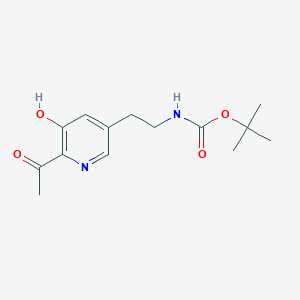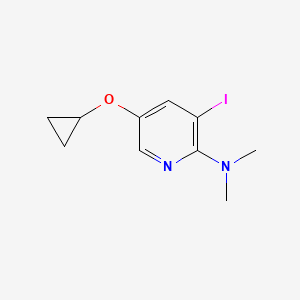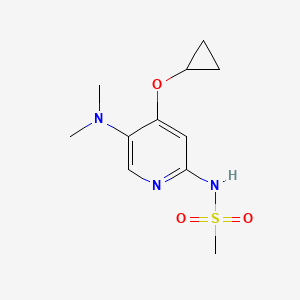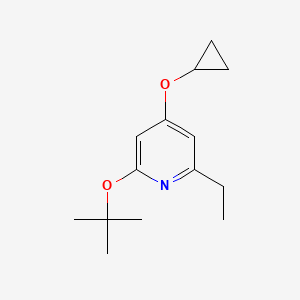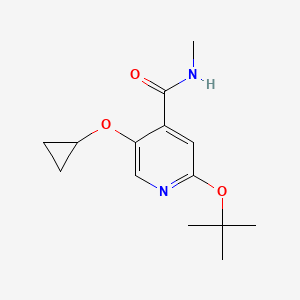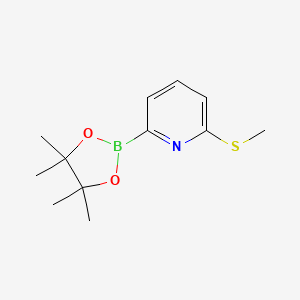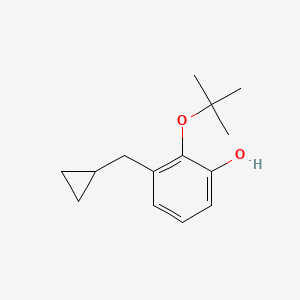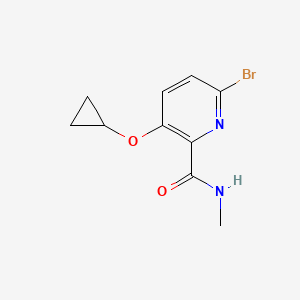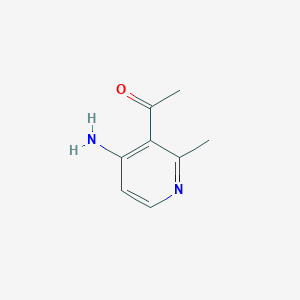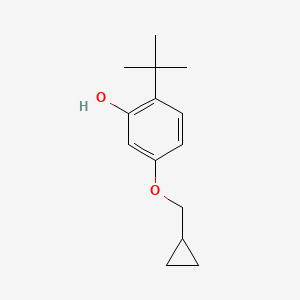
2-Tert-butyl-5-(cyclopropylmethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O2. It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopropylmethoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(cyclopropylmethoxy)phenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 2-tert-butylphenol with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Tert-butyl-5-(cyclopropylmethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butyl and cyclopropylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Alcohols or other reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
科学的研究の応用
2-Tert-butyl-5-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is used in the development of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-Tert-butyl-5-(cyclopropylmethoxy)phenol involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The tert-butyl and cyclopropylmethoxy groups may enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
類似化合物との比較
Similar Compounds
2-Tert-butylphenol: Lacks the cyclopropylmethoxy group, making it less complex in structure.
5-Tert-butyl-2-hydroxybenzaldehyde: Contains an aldehyde group instead of the cyclopropylmethoxy group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups, providing different steric and electronic properties.
Uniqueness
2-Tert-butyl-5-(cyclopropylmethoxy)phenol is unique due to the presence of both tert-butyl and cyclopropylmethoxy groups, which confer distinct chemical and physical properties
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-tert-butyl-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)12-7-6-11(8-13(12)15)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
InChIキー |
YKWYEJKUNJJXKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)OCC2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


